2-(3,4-Difluorophenyl)-2-oxoacetic acid
Overview
Description
“2-(3,4-Difluorophenyl)-2-oxoacetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is also known by other synonyms such as “3,4-difluorophenylacetic acid”, “2-3,4-difluorophenyl acetic acid”, and "3,4-difluorophenyl acetic acid" .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Difluorophenyl)-2-oxoacetic acid” can be represented by the InChI key YCAKYFIYUHHCKW-UHFFFAOYSA-N . The compound has a molecular weight of 172.131 g/mol .Scientific Research Applications
Suzuki Cross-Coupling Reactions
3,4-Difluorophenylboronic acid: serves as a valuable reactant in Suzuki cross-coupling reactions. In this context, it participates in the formation of fluorinated biaryl derivatives. By coupling with aryl and heteroaryl halides, it enables the synthesis of complex organic molecules. These derivatives find applications in medicinal chemistry, materials science, and agrochemical research .
Fluorodiarylmethanol Synthesis
When combined with aryl aldehydes using a nickel catalyst, 3,4-Difluorophenylboronic acid leads to the formation of fluorodiarylmethanols. These compounds contain fluorine atoms and aromatic rings, making them interesting candidates for drug discovery and functional materials development. Researchers explore their potential as building blocks for diverse chemical libraries .
Safety and Hazards
The safety data sheet for a related compound, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid”, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It’s advisable to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective equipment when handling it .
Mechanism of Action
Target of Action
The primary targets of 2-(3,4-Difluorophenyl)-2-oxoacetic acid are currently unknown. This compound is a derivative of phenylacetic acid, which is known to interact with various proteins and enzymes in the body . .
Biochemical Pathways
The biochemical pathways affected by 2-(3,4-Difluorophenyl)-2-oxoacetic acid are not clearly defined. Given its structural similarity to phenylacetic acid, it may be involved in similar biochemical pathways. The presence of the difluorophenyl group could alter its interactions and effects .
Pharmacokinetics
The pharmacokinetics of 2-(3,4-Difluorophenyl)-2-oxoacetic acid, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. As a small molecule, it’s likely to be well absorbed and distributed throughout the body. The presence of the difluorophenyl group may affect its metabolism and excretion .
properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFUJJNVRHOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291654 | |
Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-2-oxoacetic acid | |
CAS RN |
890097-94-6 | |
Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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